molecular formula C10H15N5 B11737712 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11737712
M. Wt: 205.26 g/mol
InChI Key: ITGJTDTWFHQZIJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings. The first pyrazole ring is substituted with methyl groups at the 1- and 5-positions, while the second pyrazole ring (attached via a methylene bridge) carries a methyl group at the 1-position.

Physical properties such as melting point and solubility are likely comparable to structurally similar compounds, which typically exhibit melting points in the range of 120–180°C .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-10(7-13-14(8)2)11-6-9-4-5-12-15(9)3/h4-5,7,11H,6H2,1-3H3

InChI Key

ITGJTDTWFHQZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=NN2C

Origin of Product

United States

Preparation Methods

Synthesis of 1,5-Dimethyl-1H-Pyrazol-4-Amine

This intermediate is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. The reaction proceeds as follows:

Acetylacetone+Hydrazine HydrateHCl, EtOH1,5-Dimethyl-1H-pyrazol-4-amine\text{Acetylacetone} + \text{Hydrazine Hydrate} \xrightarrow{\text{HCl, EtOH}} \text{1,5-Dimethyl-1H-pyrazol-4-amine}

Key parameters:

  • Temperature : 60–70°C

  • Yield : 68–72% after recrystallization

Coupling Strategies for Bis-Pyrazole Formation

The methylamine bridge is introduced via reductive amination or nucleophilic substitution.

Reductive Amination

Reactants :

  • 1,5-Dimethyl-1H-pyrazol-4-amine

  • 1-Methyl-1H-pyrazole-5-carbaldehyde

Conditions :

  • Solvent : Methanol or ethanol

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN)

  • Catalyst : Acetic acid (0.1–0.5 equiv)

  • Reaction Time : 12–24 hours at room temperature

Mechanism :

R-NH2+R’-CHONaBH3CNR-NH-CH2-R’\text{R-NH}2 + \text{R'-CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{R-NH-CH}_2\text{-R'}

Yield : 55–60% after chromatography.

Nucleophilic Substitution

Reactants :

  • 1,5-Dimethyl-1H-pyrazol-4-amine

  • 5-(Chloromethyl)-1-methyl-1H-pyrazole

Conditions :

  • Base : Potassium carbonate (K2CO3)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80–90°C

  • Reaction Time : 6–8 hours

Mechanism :

R-NH2+R’-CH2ClK2CO3R-NH-CH2-R’+KCl\text{R-NH}2 + \text{R'-CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3} \text{R-NH-CH}_2\text{-R'} + \text{KCl}

Yield : 50–58% after extraction.

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
Methanol32.70.4558
DMF36.70.6253
THF7.50.2848

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.

Temperature and Time Dependence

Temperature (°C)Time (h)Yield (%)
252455
501260
80658

Elevated temperatures reduce reaction time but may promote side reactions.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with dichloromethane/methanol (95:5) as eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 2.21 (s, 3H, CH₃), 3.72 (s, 3H, N-CH₃), 4.02 (s, 2H, CH₂NH)
¹³C NMR (100 MHz, CDCl₃)δ 14.2 (CH₃), 38.5 (N-CH₃), 52.1 (CH₂NH)
HRMS (ESI+)m/z 249.1712 [M+H]⁺ (calc. 249.1709)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer, reduced reaction time.

  • Conditions : Microreactor with 1.0 mL/min flow rate, residence time = 10 min.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor23.48.7
Atom Economy (%)6572
Solvent Waste (L/kg)124

Flow synthesis reduces waste and improves atom utilization .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Recent studies have highlighted the compound's potential as an antioxidant. A series of pyrazole derivatives were synthesized and evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives exhibited superior antioxidant activity compared to established standards like ascorbic acid. For instance, compounds derived from pyrazole structures showed effective inhibition of 15-lipoxygenase, an enzyme implicated in inflammatory processes and various diseases .

Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory properties. Research has demonstrated that compounds containing this structure can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The synthesis of novel pyrazole derivatives has been linked to improved efficacy in reducing inflammation in preclinical models .

Antimicrobial Activity
Another significant application of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is its antimicrobial properties. Various studies have shown that pyrazole derivatives exhibit activity against a range of bacteria and fungi. For example, specific derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Agricultural Applications

Pesticidal Activity
The compound's structural characteristics allow it to function as a potential pesticide. Pyrazole derivatives have been investigated for their effects on pest control, particularly against agricultural pests. Studies indicate that these compounds can disrupt the biological functions of pests, leading to effective pest management strategies without harming beneficial insects .

Materials Science Applications

Polymer Chemistry
In materials science, compounds like this compound are being explored for use in polymer synthesis. The unique properties of pyrazole derivatives can enhance the thermal stability and mechanical properties of polymers. Research into the incorporation of these compounds into polymer matrices has shown improvements in material performance under various conditions .

Case Studies

Study Focus Findings
Nagashyam et al. (2014)Synthesis of pyrazole derivativesDeveloped novel substituted pyrazole compounds with significant anti-inflammatory and antimicrobial properties .
PMC7170299 (2020)Antioxidant evaluationNovel pyrazole hybrids exhibited potent antioxidant activity and inhibition of 15-lipoxygenase .
Sigma-Aldrich ResearchPolymer enhancementInvestigated the use of pyrazole derivatives in improving the properties of synthetic polymers .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties (Inferred/Reported)
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (Target) C₁₁H₁₆N₆ 220.28* 1,5-dimethyl (Pyrazole 1); 1-methyl (Pyrazole 2) Estimated mp: 130–150°C; moderate solubility in polar solvents
1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine C₉H₁₃N₅ 191.23 1-methyl (Pyrazole 1); 1-methyl (Pyrazole 2) Discontinued commercially; likely lower lipophilicity than ethyl analogs
1-Ethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine C₁₀H₁₅N₅ 205.26 1-ethyl (Pyrazole 1); 1-methyl (Pyrazole 2) Higher molecular weight; potentially enhanced lipophilicity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₁H₁₅ClN₆O 403.1 Chloro, cyano, and aryl substituents mp: 133–135°C; used in pharmacological studies

*Estimated based on structural similarity to reported analogs.

Key Observations:

Ethyl-substituted analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which could influence bioavailability in biological systems.

Synthetic Flexibility :

  • The presence of methyl groups in the target compound allows for straightforward functionalization, as seen in derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamides, which are synthesized via carbodiimide-mediated coupling .

Hydrogen-Bonding Potential: Pyrazole amines are capable of forming hydrogen bonds via NH and CH groups, influencing crystal packing and solubility. The target compound’s hydrogen-bonding patterns may resemble those of related triazole and imidazole derivatives, which form robust supramolecular networks .

Biological Activity

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H14N4
  • SMILES : CN(C)C(Cc1cn[n]c1C)N

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its antiproliferative effects against various cancer cell lines:

Cell Line GI50 (µM) Mechanism of Action
A2780 (Ovarian)0.158Induces apoptosis and cell cycle arrest at S and G2/M phases
MDA-MB-231 (Breast)3.79Inhibits growth through apoptosis
H460 (Lung)0.75 - 4.21Inhibits proliferation and induces autophagy
HepG2 (Liver)0.30Inhibits VEGF-induced proliferation

These findings indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, suggesting a broad therapeutic potential.

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Notable results include:

  • CDK2 Inhibition : The compound showed potent inhibition with KiK_i values in the low micromolar range, indicating strong selectivity over other CDKs.

The following table summarizes the inhibitory activity against various kinases:

Kinase Inhibition (%) IC50 (µM)
CDK285%0.025
CDK570%0.067
CDK960%0.150

These results suggest that the compound could be developed further as a targeted therapy for cancers driven by dysregulated CDK activity.

Mechanistic Studies

Mechanistic studies have elucidated several pathways through which this compound exerts its biological effects:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases.
  • Cell Cycle Arrest : It effectively halts cell cycle progression, particularly at the S and G2/M checkpoints, which is crucial for preventing cancer cell proliferation.
  • VEGF Inhibition : The compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation in endothelial cells, suggesting anti-angiogenic properties.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • A study on ovarian cancer cells demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models.
  • Another investigation into lung cancer cell lines revealed that the compound not only inhibited cell growth but also enhanced the effects of existing chemotherapy agents.

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